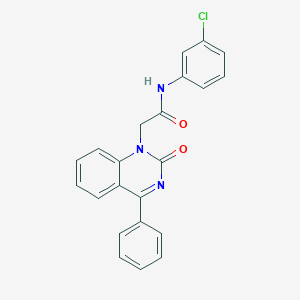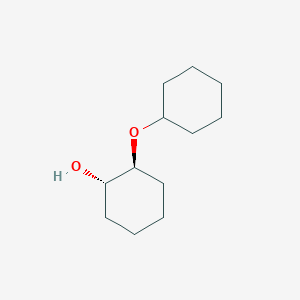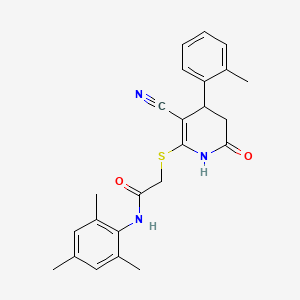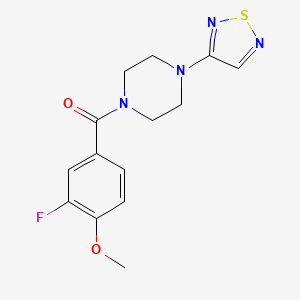
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CTX-0294885, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound has been extensively studied in preclinical trials and has demonstrated promising results in inhibiting the activity of certain enzymes and proteins.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Novel quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency in analgesic and anti-inflammatory effects, with minimal ulcerogenic potential compared to traditional NSAIDs like aspirin (Alagarsamy et al., 2015).
Antimicrobial Applications
Quinazolinone analogs have shown promising in vitro antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa. These compounds have also been subjected to molecular docking studies to analyze their binding affinity, providing insights into their potential mechanisms of action (Rajasekaran & Rao, 2015).
Antitumor and Anticancer Applications
The therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis was evaluated, showing significant antiviral and antiapoptotic effects in vitro. This compound also decreased viral load and increased survival in infected mice, suggesting its potential in antiviral therapy (Ghosh et al., 2008). Additionally, new quinazolinone derivatives were synthesized and showed broad-spectrum antitumor activity, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).
Structural and Inclusion Compound Studies
The structural aspects of amide-containing isoquinoline derivatives were studied, revealing their potential in forming gels and crystalline salts with various acids. This research opens avenues for exploring these compounds in pharmaceutical formulations and drug delivery systems (Karmakar et al., 2007).
Molecular Docking and Drug Design
Molecular docking studies have been integral in understanding the interaction of quinazolinone derivatives with biological targets, aiding in the design of molecules with enhanced therapeutic effects. These studies have helped identify compounds with significant antimicrobial and anticancer activities, guiding the development of new drugs (Mehta et al., 2019).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQHLHWVEJPIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2860463.png)





